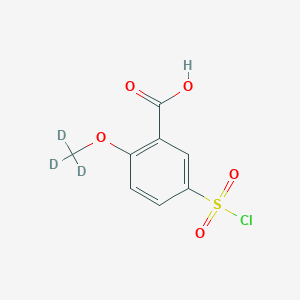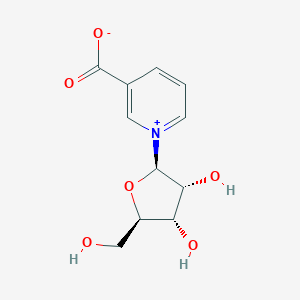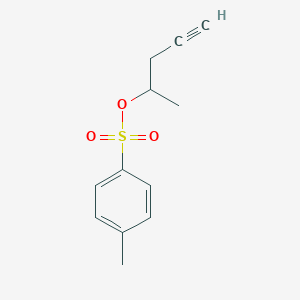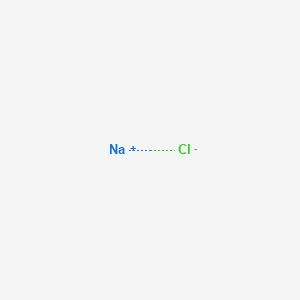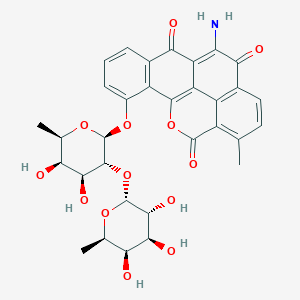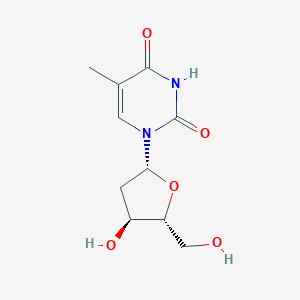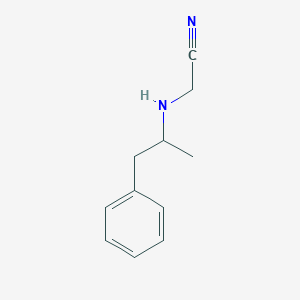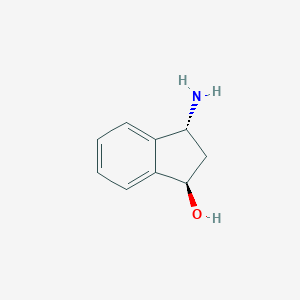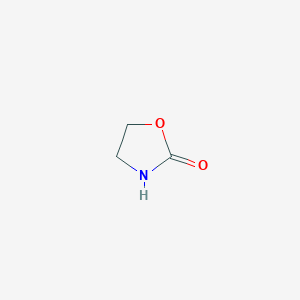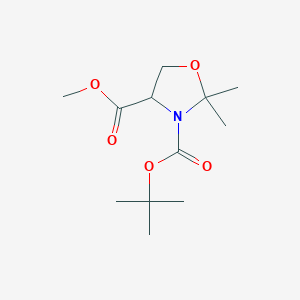
3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
Overview
Description
3-Tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a research chemical . It has a molecular formula of C12H21NO5 and an average mass of 259.299 Da .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers . The general procedure involves the protection of the hydroxy and N-Boc amino groups in S1 . This is followed by a Grignard reaction of Compound 1 , a Burgess dehydration reaction of Compound 2 , and hydrogenation of Compound 3 . The final step is the deprotection of Compound 4 .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3 . The canonical SMILES representation is CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C . Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . and is stored at room temperature . The compound has a molecular weight of 259.3 .Scientific Research Applications
Synthesis of Medicinally Significant Candidates : A derivative of this compound, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, was synthesized from L-Serine. This compound is an important precursor for the synthesis of medicinally significant candidates, showcasing its utility in pharmaceutical research (Khadse & Chaudhari, 2015).
Formation of Intramolecular Hydrogen Bonds : The compound "(4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate" was synthesized via a Grignard reaction. This research highlights the compound's ability to form intramolecular hydrogen bonds, which could be valuable in the development of new chemical entities (Gao, Liu, Bai, Guo, & Zhao, 2006).
Intermediate in Biotin Synthesis : The compound served as a key intermediate in the synthesis of Biotin, a water-soluble vitamin. This demonstrates its role in biosynthetic pathways, contributing to the understanding of metabolic processes (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).
Application in Organic Syntheses : A study on the synthesis of a weak nucleophilic base similar to 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate showcased its potential in organic syntheses, highlighting the versatility of such compounds in chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Synthesis of Nociceptin Antagonists : This compound was used in the synthesis of nociceptin antagonists, indicating its importance in the development of therapeutic agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Role in Multigram Synthesis : Its derivatives were used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its utility in large-scale organic syntheses (Iminov, Mashkov, Vyzir, Chalyk, Tverdokhlebov, Mykhailiuk, Babichenko, Tolmachev, Volovenko, Biitseva, Shishkin, & Shishkina, 2015).
Safety And Hazards
properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408680 | |
| Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | |
CAS RN |
157604-46-1 | |
| Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
